
5-(3,4-Dimethylphenyl)pyrimidin-2-amine
Description
5-(3,4-Dimethylphenyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(3,4-Dimethylphenyl)pyrimidin-2-amine, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves constructing the pyrimidine core followed by regioselective substitution. A common approach uses condensation reactions between 3,4-dimethylphenylacetamide derivatives and nitriles under acidic conditions. Yield optimization depends on reaction temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst choice (e.g., Lewis acids like ZnCl₂). Post-synthetic modifications may include Buchwald-Hartwig amination for amine group introduction. Monitoring via TLC and adjusting stoichiometry of substituents can improve efficiency .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with aromatic protons appearing at δ 6.8–8.0 ppm and methyl groups at δ 2.2–2.5 ppm.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 240.15).
- X-ray Crystallography : Resolves bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between amine groups and adjacent aromatic systems). Synchrotron sources enhance resolution for bulky substituents .
Q. What are the key structural features of this compound that influence its potential pharmacological activity?
- Methodological Answer : The 3,4-dimethylphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. The pyrimidine core’s planarity facilitates π-π stacking with biological targets (e.g., kinase ATP-binding sites). The amine group at position 2 allows hydrogen bonding with catalytic residues. Comparative SAR studies with analogs (e.g., 4,5-dimethylpyrimidin-2-amine) highlight the importance of substituent positioning on bioactivity .
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates polar byproducts. Recrystallization using ethanol/water mixtures improves purity (>95%). For challenging separations, preparative HPLC with C18 columns and acetonitrile/water mobile phases achieves high resolution. Purity validation via HPLC-DAD at 254 nm is recommended .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of substituents in pyrimidine-based compounds like this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distributions, identifying reactive sites for electrophilic substitution. Molecular dynamics simulations model solvation effects on reaction pathways. Machine learning tools (e.g., SchNet) trained on pyrimidine reaction datasets can forecast regioselectivity trends for novel derivatives .
Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental results in the biological activity studies of this compound?
- Methodological Answer :
Re-evaluate Force Fields : Adjust parameters in molecular docking (e.g., AutoDock Vina) to account for flexible binding pockets.
Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinities and compare with docking scores.
Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., 5-(4-methylphenyl)pyrimidin-2-amine) to identify outliers in computational models .
Q. How should researchers design kinetic and thermodynamic studies to elucidate the reaction mechanisms involved in the synthesis of this compound?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., enamine intermediates) under varying temperatures (25–80°C). Apply the Eyring equation to determine activation parameters.
- Thermodynamic Studies : Measure equilibrium constants via ¹H NMR integration of reactants/products. Calorimetry (DSC) quantifies enthalpy changes during cyclization steps.
- Isotope Labeling : ¹⁵N-labeled reactants track nitrogen incorporation in the pyrimidine ring .
Q. What experimental approaches are used to determine the intermolecular interactions (e.g., hydrogen bonding, π-stacking) in crystalline forms of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolves H-bond distances (e.g., N–H···N interactions at ~2.8 Å) and π-stacking distances (3.4–3.7 Å).
- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., % contribution of H···C contacts).
- DFT-Calculated Crystal Packing : Compares experimental and simulated lattice energies to validate intermolecular forces .
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-8-3-4-10(5-9(8)2)11-6-14-12(13)15-7-11/h3-7H,1-2H3,(H2,13,14,15) |
InChI Key |
YUTABMRQYJSKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(N=C2)N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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